2-(1H-Imidazol-1-yl)benzoic acid
Overview
Description
2-(1H-Imidazol-1-yl)benzoic acid is an organic compound that features both an imidazole ring and a benzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzoic acid moiety consists of a benzene ring with a carboxylic acid group
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
The imidazole group, to which 2-(1H-Imidazol-1-yl)benzoic acid belongs, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives are known to have a wide range of effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these cellular processes are not currently known.
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)benzoic acid typically involves the reaction of imidazole with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where imidazole reacts with 2-chlorobenzoic acid under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used depending on the desired substitution.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-Imidazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)benzoic acid: Contains an imidazole ring and a benzoic acid moiety.
2-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
2-(1H-Imidazol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-imidazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUJWVALPVZBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383765 | |
Record name | 2-(1H-Imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159589-67-0 | |
Record name | 2-(1H-Imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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